4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile
Overview
Description
4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile is an organic compound that features a pyridine ring substituted with an amino group at the 5-position and a benzonitrile moiety with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzonitrile to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The resulting intermediate is then subjected to a coupling reaction with 3-bromo-5-aminopyridine under palladium-catalyzed conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism by which 4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-pyridin-3-yl)-2-fluoro-benzonitrile
- 4-(5-Amino-pyridin-3-yl)-2-bromo-benzonitrile
- 4-(5-Amino-pyridin-3-yl)-2-iodo-benzonitrile
Uniqueness
4-(5-Amino-pyridin-3-yl)-2-chloro-benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the chlorine substituent plays a crucial role in the desired chemical or biological activity.
Properties
IUPAC Name |
4-(5-aminopyridin-3-yl)-2-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-4-8(1-2-9(12)5-14)10-3-11(15)7-16-6-10/h1-4,6-7H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQECLVGBOXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)N)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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